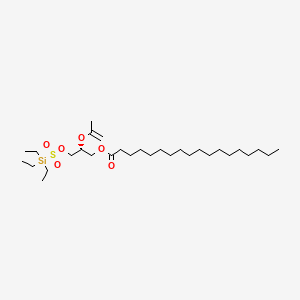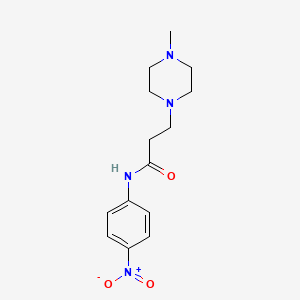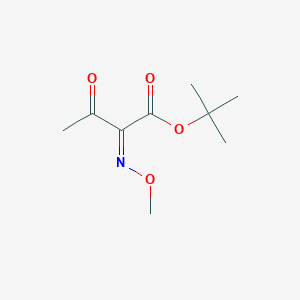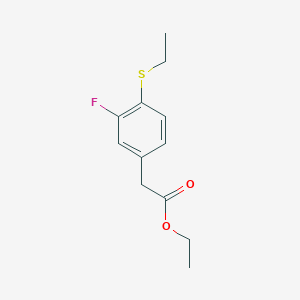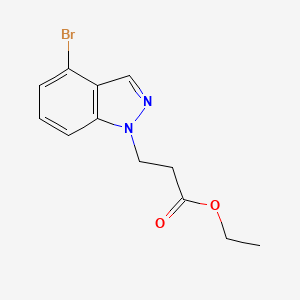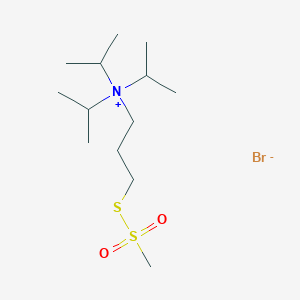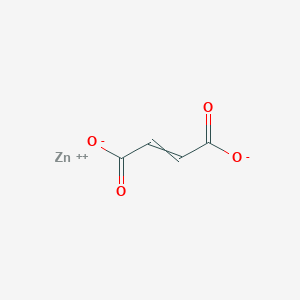![molecular formula C31H51NO2Sn B13855320 (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a tributylstannyl group and a p-tolyl group in its structure suggests its utility in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the p-tolyl group, and the addition of the tributylstannyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel complexes, to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly reaction conditions. The use of automated synthesis platforms could also streamline the production process.
化学反应分析
Types of Reactions
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tributylstannyl group or to reduce other functional groups within the molecule.
Substitution: The p-tolyl group can be substituted with other aromatic or aliphatic groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler bicyclic amine.
科学研究应用
Chemistry
In chemistry, (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[321]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound could be used to study the effects of bicyclic structures on biological activity. Its potential interactions with biological macromolecules, such as proteins and nucleic acids, could provide insights into the design of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s structure suggests potential applications in drug development. Its ability to form stable complexes with metal ions could be exploited in the design of metal-based drugs or diagnostic agents.
Industry
In industry, (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate could be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting their activity. The tributylstannyl group can also participate in organometallic reactions, facilitating the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate: is similar to other bicyclic compounds with stannyl groups, such as tributyltin hydride and tributyltin chloride.
Other bicyclic amines: Compounds like tropane and its derivatives share a similar bicyclic structure but differ in their functional groups.
Uniqueness
What sets this compound apart is its combination of a bicyclic core with a tributylstannyl group. This unique combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
属性
分子式 |
C31H51NO2Sn |
|---|---|
分子量 |
588.5 g/mol |
IUPAC 名称 |
methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-[(E)-3-tributylstannylprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H24NO2.3C4H9.Sn/c1-4-11-20-15-9-10-17(20)18(19(21)22-3)16(12-15)14-7-5-13(2)6-8-14;3*1-3-4-2;/h1,4-8,15-18H,9-12H2,2-3H3;3*1,3-4H2,2H3;/t15-,16+,17+,18-;;;;/m0..../s1 |
InChI 键 |
IYOBVSSICDHLFI-VCBLYQLOSA-N |
手性 SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)C)C(=O)OC |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCN1C2CCC1C(C(C2)C3=CC=C(C=C3)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


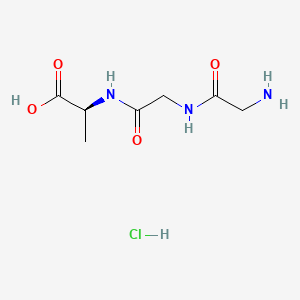
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
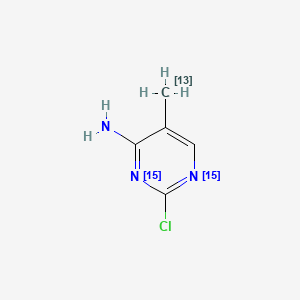



![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
